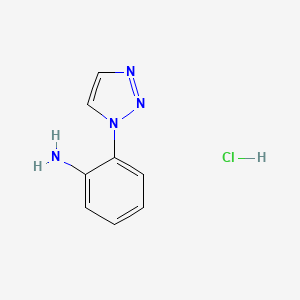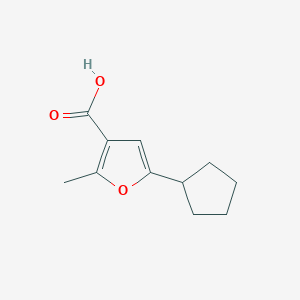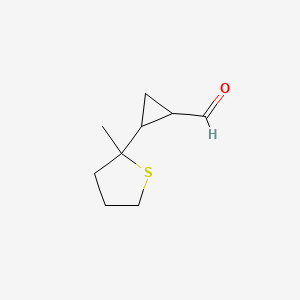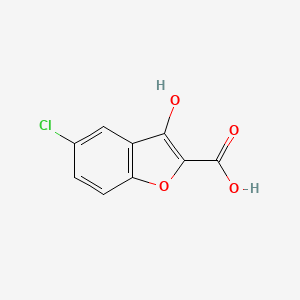![molecular formula C13H16O B13205910 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenyl-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
The synthesis of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be achieved through several routes. One common method involves the reaction of phenylmagnesium bromide with 4-methyl-7-oxabicyclo[4.1.0]heptan-2-one. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. Another method involves the cyclization of 4-methyl-1-phenyl-1,6-heptadiene oxide using a Lewis acid catalyst such as boron trifluoride etherate .
Chemical Reactions Analysis
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions include ketones, carboxylic acids, and diols .
Scientific Research Applications
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects .
Comparison with Similar Compounds
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with similar compounds such as:
Limonene oxide: Both compounds contain an oxirane ring, but limonene oxide has a different substitution pattern and is derived from limonene.
1-Phenyl-7-oxabicyclo[4.1.0]heptane: This compound is similar in structure but lacks the methyl group at the 4-position.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O/c1-10-7-8-13(12(9-10)14-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
MQJUQCDTXVLXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
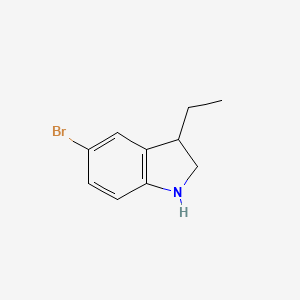

![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
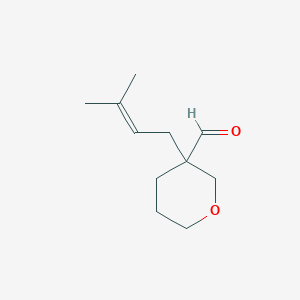
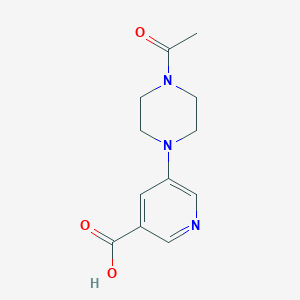

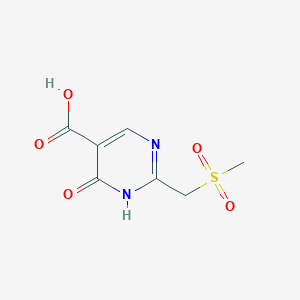
methanol](/img/structure/B13205888.png)
